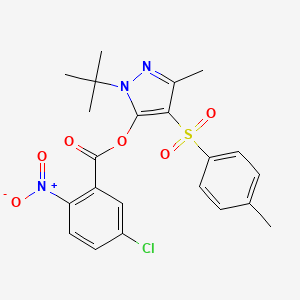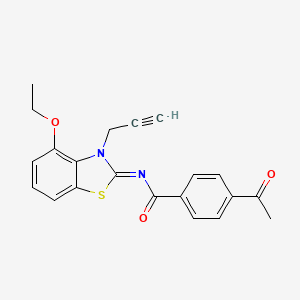
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide, also known as Compound A, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
科学的研究の応用
Synthesis and Characterization
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide, due to its structural complexity, is a compound of interest in various fields of synthetic and medicinal chemistry. Research into related compounds has provided insights into their potential applications and synthetic pathways.
Synthetic Pathways : Studies have developed efficient methods for synthesizing oxazolidinone derivatives, which share structural similarities with the compound of interest. These methods involve reactions of oxirane or α-bromoisobutyrophenone with carbon dioxide and aliphatic α,ω-diamines, leading to derivatives with potential pharmaceutical applications (Saitǒ et al., 1986). Additionally, the conjugate addition of lithiated compounds to cinnamoyl derivatives has been explored for the preparation of enantiomerically pure diols, demonstrating the compound's relevance in stereocontrolled synthesis (Gaul & Seebach, 2002).
Antimicrobial Activity : The synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating thiazole rings have shown significant activity against various bacterial and fungal strains. This suggests the potential of this compound derivatives for therapeutic interventions against microbial diseases (Desai, Rajpara, & Joshi, 2013).
Chemical Characterization and Structural Analysis : The synthesis, characterization, and X-ray crystallographic studies of new 1,2,4-triazole and triazolidin derivatives provide a framework for understanding the structural properties of similar compounds. These studies help in elucidating the chemical behavior and potential reactivity of oxazolidinone derivatives (Abosadiya et al., 2018).
Potential in Drug Design : Research into the oxazolidinone class of antimicrobial agents, which includes structures analogous to this compound, has highlighted their unique mechanism of bacterial protein synthesis inhibition. These findings underscore the compound's relevance in the development of novel antibacterial therapies (Zurenko et al., 1996).
Application in Anticancer Agent Design : Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research suggests the potential application of this compound derivatives in designing new anticancer agents, highlighting the versatility of such compounds in pharmaceutical research (Kumar et al., 2009).
作用機序
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
It is known to interact with cdk2 . This interaction could potentially influence the activity of CDK2, thereby affecting the cell cycle and cell division processes.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with CDK2 . By influencing the activity of CDK2, it could potentially affect cell proliferation and division.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)11-15(19)17-13-10-12(6-7-14(13)22-4)18-8-5-9-23(18,20)21/h6-7,10H,5,8-9,11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGPIDGDSWSWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)


![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)


